methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials might include 5-methylfuran-2-carbaldehyde, 4-methoxybenzaldehyde, and various thiazole derivatives. The key steps could involve condensation reactions, cyclization, and esterification under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a diketone derivative, while reduction could produce a diol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might exhibit interesting biological activities due to its structural features. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups might impart desirable characteristics like increased stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. For instance, if it exhibits biological activity, it might interact with molecular targets such as enzymes or receptors, modulating specific pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidine, thiazole, and furan derivatives with comparable structural features. Examples could be:
- 2-(4-methoxyphenyl)-4,5-dioxopyrrolidine derivatives
- Thiazole-5-carboxylate esters
- Hydroxyfuran derivatives
Biological Activity
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and comparisons with similar compounds.
Compound Overview
- Molecular Formula : C23H20N2O7S
- Molecular Weight : 468.5 g/mol
- Structural Features : The compound features a thiazole ring, a pyrrolidine structure, and various substituents that contribute to its unique properties and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Condensation Reactions : Combining starting materials such as 5-methylfuran-2-carbaldehyde and 4-methoxybenzaldehyde.
- Cyclization : Formation of the pyrrolidine ring.
- Esterification : Finalizing the thiazole and carboxylate groups.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interact with various biological targets such as:
- Enzymes : Inhibiting or modulating enzyme activity involved in disease processes.
- Receptors : Binding to specific receptors to elicit physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Anticancer Properties : Research has shown that pyrrolidine derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis through caspase activation and modulation of signaling pathways such as NF-kB and ERK1/2 .
- Antimicrobial Effects : Similar compounds have been tested against various pathogens, demonstrating efficacy against bacteria and fungi. For instance, some thiazole derivatives showed promising results against resistant strains.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other compounds featuring thiazole or pyrrolidine structures:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiazole Derivatives | Thiazole ring with various substitutions | Anticancer, Antimicrobial |
Pyrrolidine Analogues | Pyrrolidine core structure | Diverse applications in drug development |
Hydroxyfuran Compounds | Furan ring with hydroxyl groups | Antioxidant |
Properties
Molecular Formula |
C23H20N2O7S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O7S/c1-11-5-10-15(32-11)18(26)16-17(13-6-8-14(30-3)9-7-13)25(21(28)19(16)27)23-24-12(2)20(33-23)22(29)31-4/h5-10,17,27H,1-4H3 |
InChI Key |
BLJDDWYCSKVISM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=NC(=C(S4)C(=O)OC)C)O |
Origin of Product |
United States |
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